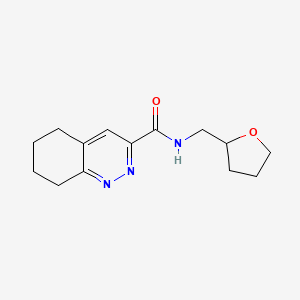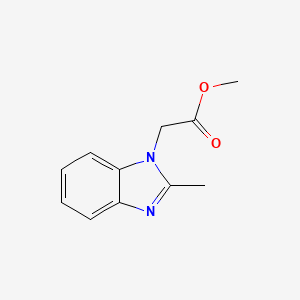
methyl (2-methyl-1H-benzimidazol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl (2-methyl-1H-benzimidazol-1-yl)acetate” is a chemical compound with the molecular formula C11H12N2O2 . It is a derivative of benzimidazole, which is an important pharmacophore widely used in medicinal chemistry for the synthesis of various antibacterial and antifungal agents .
Molecular Structure Analysis
The molecular structure of “this compound” has been investigated using the B3LYP/6-311++G (d,p) basis set . The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes. Theoretical and actual NMR chemical shifts were found to be quite similar .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 204.23 . It should be stored in a refrigerated environment . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Anticancer Applications
- Synthesis and Anticancer Screening : Methyl (2-methyl-1H-benzimidazol-1-yl)acetate was used to synthesize a series of compounds for anticancer screening. These compounds showed cytotoxic activity against various human cancer cell lines, including Hep3B, MCF-7, and HeLa, indicating potential applications in cancer therapy (Varshney et al., 2015).
Corrosion Inhibition
- Corrosion Inhibitors : Benzimidazole derivatives, including those related to this compound, have been studied for their potential as corrosion inhibitors. These studies suggest that these compounds could be effective in protecting metals against corrosion in acidic environments (Obot & Obi-Egbedi, 2010).
Antimicrobial Properties
- Antimicrobial Activities : Several benzimidazole derivatives synthesized from this compound have been evaluated for their antimicrobial activities. These studies have shown effectiveness against Gram-positive bacteria and moderate activity against fungi, highlighting potential applications in treating bacterial and fungal infections (Ansari & Lal, 2009).
Photophysical Properties
- Photophysical Studies : The photophysical properties of certain benzimidazole compounds, related to this compound, have been explored. These studies are important for understanding the electronic properties of these compounds, which could have implications in materials science and molecular electronics (Piguet et al., 1993).
Drug Development
- Drug Development : Research has explored the use of benzimidazole derivatives in drug development, particularly for treating conditions like cancer and tuberculosis. These studies provide insights into the pharmacological potential of these compounds, which could lead to new therapeutic agents (Rashid, 2020).
Spectroscopy and Quantum Studies
- Spectroscopic and Quantum Analysis : Vibrational spectroscopy and quantum computational studies have been conducted on benzimidazole derivatives to understand their molecular structure and properties. These insights are crucial for the development of new materials and drugs (Khanum et al., 2022).
Wirkmechanismus
Target of Action
Methyl (2-methyl-1H-benzimidazol-1-yl)acetate is a compound that has been shown to have potent antagonistic activity against both angiotensin II AT 1 and endothelin ET A receptors . These receptors play a crucial role in the regulation of blood pressure and the balance of salt and water in the body.
Mode of Action
The interaction of this compound with its targets results in the inhibition of the angiotensin II AT 1 and endothelin ET A receptors . This inhibition disrupts the normal signaling pathways of these receptors, leading to changes in blood pressure regulation and salt-water balance.
Biochemical Pathways
The antagonistic action of this compound on the angiotensin II AT 1 and endothelin ET A receptors affects the renin-angiotensin-aldosterone system and the endothelin system . These systems are involved in the regulation of blood pressure and fluid balance. The downstream effects of this action include a decrease in blood pressure and an alteration in the balance of salt and water in the body.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the angiotensin II AT 1 and endothelin ET A receptors . This leads to a disruption in the signaling pathways of these receptors, resulting in changes in blood pressure regulation and salt-water balance.
Biochemische Analyse
Biochemical Properties
Benzimidazole derivatives have been shown to exhibit a range of biological activities, including antibacterial, antifungal, antimicrobial, and anticancer properties .
Cellular Effects
It is known that benzimidazole derivatives can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
methyl 2-(2-methylbenzimidazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-12-9-5-3-4-6-10(9)13(8)7-11(14)15-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUWOBKXBDKYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2714178.png)
![4-(3-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2714180.png)
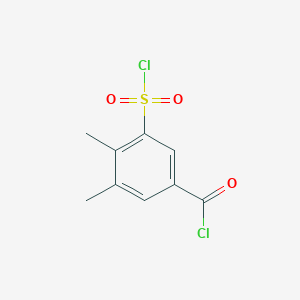


![Methyl (1R,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride](/img/structure/B2714184.png)
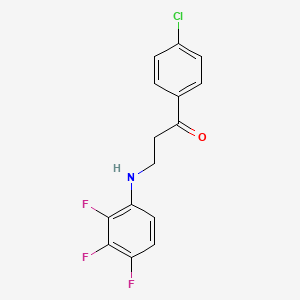
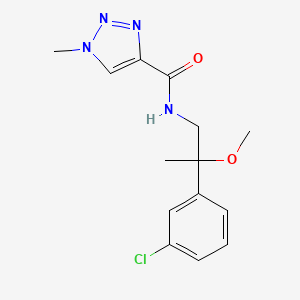
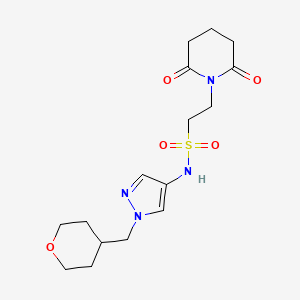

![Phenyl 4-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2714196.png)

